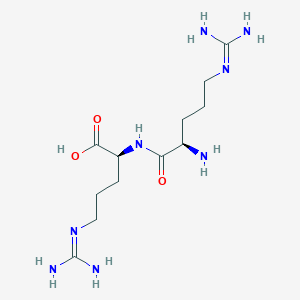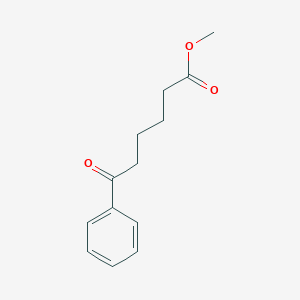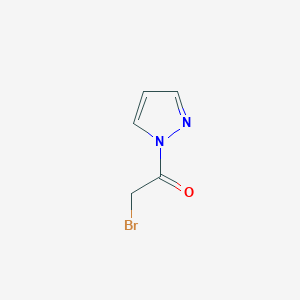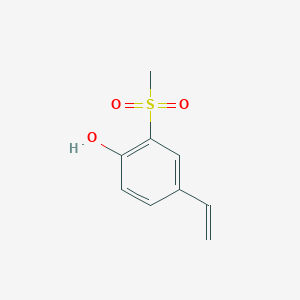
1,4,5,8-Tetrakis(3-methylanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione is an organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthracene-9,10-dione with m-toluidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .
Analyse Chemischer Reaktionen
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Materials Science: It is used in the development of covalent organic frameworks (COFs) with superhydrophilic properties and broad light absorption, making it suitable for applications in solar steam generation
Chemistry: The compound’s unique electronic properties make it a valuable component in the synthesis of advanced organic materials.
Biology and Medicine: Research is ongoing to explore its potential as a photothermal agent for medical applications, such as targeted cancer therapy.
Industry: Its photothermal conversion efficiency makes it a promising candidate for industrial applications in energy conversion and storage
Wirkmechanismus
The mechanism by which 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione exerts its effects is primarily related to its ability to absorb light and convert it into heat. This photothermal conversion is facilitated by the compound’s broad light absorption spectrum, covering the entire UV-visible to near-infrared regions. The molecular targets and pathways involved include the excitation of electrons to higher energy states, followed by non-radiative relaxation processes that release energy in the form of heat .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: This compound has similar structural features but different substituents on the aromatic rings, which can affect its electronic properties and reactivity.
1,4,5,8-Tetrakis(p-tolylamino)anthracene-9,10-dione: The position of the methyl groups on the aromatic rings can influence the compound’s steric and electronic characteristics.
The uniqueness of 1,4,5,8-Tetrakis(m-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in materials science and photothermal conversion .
Eigenschaften
CAS-Nummer |
119379-80-5 |
|---|---|
Molekularformel |
C42H36N4O2 |
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
1,4,5,8-tetrakis(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H36N4O2/c1-25-9-5-13-29(21-25)43-33-17-18-34(44-30-14-6-10-26(2)22-30)38-37(33)41(47)39-35(45-31-15-7-11-27(3)23-31)19-20-36(40(39)42(38)48)46-32-16-8-12-28(4)24-32/h5-24,43-46H,1-4H3 |
InChI-Schlüssel |
BNAIJSVVRZWCTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4)C)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=CC(=C6)C)NC7=CC=CC(=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)




![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)






